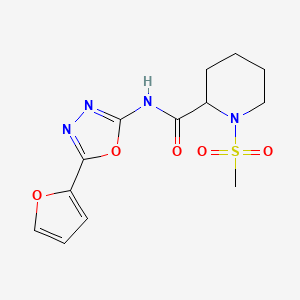

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5. The piperidine ring at position 2 is functionalized with a methylsulfonyl group and a carboxamide linker.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O5S/c1-23(19,20)17-7-3-2-5-9(17)11(18)14-13-16-15-12(22-13)10-6-4-8-21-10/h4,6,8-9H,2-3,5,7H2,1H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLXCSYFCFXSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 318.34 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The biological activity of this compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Mechanisms of Action :

- Cell Cycle Arrest : The compound has been shown to inhibit key cell cycle regulators such as CDK-4/6 and CDK2/cyclin E complexes, leading to G1/S phase arrest in cancer cells.

- Apoptotic Pathways : It activates caspase pathways (caspase 3/9), promoting apoptosis through mitochondrial signaling pathways (e.g., ROS release and Bax/Bcl-2 ratio modulation) .

Inhibition of Glycoside Hydrolases

Another area of research involves the inhibition of glycoside hydrolases, which are crucial in carbohydrate metabolism. The compound demonstrated significant inhibitory effects against α-glucosidase with an IC value indicating strong potency compared to standard inhibitors like acarbose .

Study 1: Anticancer Activity Assessment

A study conducted on various piperidine derivatives identified that this compound exhibited notable cytotoxicity against breast cancer cell lines. The results indicated a dose-dependent response with significant cell viability reduction at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Study 2: Enzyme Inhibition Profile

Inhibition studies revealed that the compound effectively inhibited α-glucosidase with an IC value of approximately 5 µM, showcasing its potential for managing postprandial hyperglycemia.

| Compound | IC (µM) |

|---|---|

| N-(5-(furan-2-yl)-1,3,4-Oxadiazol) | 5 |

| Acarbose | 10 |

Comparison with Similar Compounds

Research Findings and Implications

- Physicochemical Properties : The furan-2-yl group likely enhances solubility relative to bulkier substituents (e.g., dihydrobenzodioxin in CAS 1214232-63-9) but may reduce metabolic stability .

- Synthetic Accessibility : highlights synthetic routes for furan-containing oxadiazoles, supporting scalable production of the target compound .

Q & A

Basic: What are the recommended synthetic routes for preparing the compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring, followed by coupling with the methylsulfonyl-piperidine-carboxamide moiety. Key steps include:

- Cyclocondensation of furan-2-carboxylic acid hydrazide with appropriate carbonyl derivatives to form the oxadiazole ring.

- Sulfonylation of the piperidine ring using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) to link the oxadiazole and piperidine units.

Optimization tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm; methylsulfonyl group at δ 3.1–3.3 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H⁺] at m/z 394.12) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: How should researchers design initial biological activity screens for this compound?

- Antimicrobial assays : Test against Mycobacterium tuberculosis (H37Rv strain) using the Alamar Blue assay (MIC ≤ 3.125 µg/mL indicates potency) .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

- Enzyme inhibition : Target bacterial enoyl-ACP reductase (InhA) or human kinases linked to inflammatory pathways .

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

- Oxadiazole ring modifications : Replace the furan-2-yl group with electron-withdrawing substituents (e.g., nitro or cyano) to enhance target binding .

- Piperidine sulfonamide tuning : Introduce bulky substituents (e.g., trifluoromethyl) to improve metabolic stability .

- Data-driven optimization : Use QSAR models to correlate logP values (<3.5) with cellular permeability .

Advanced: What computational strategies predict target interactions and binding modes?

- Molecular docking : Use AutoDock Vina to simulate binding to Mycobacterium InhA (PDB ID: 4TZK). Focus on hydrogen bonds with Tyr158 and NAD⁺ cofactor .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates robust binding) .

- Free energy calculations : MM-PBSA/GBSA to rank derivatives by binding affinity (ΔG < −8 kcal/mol suggests high potency) .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

- Solubility optimization : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfonamide hydrolysis) .

- Pharmacokinetic profiling : Measure Cₘₐₓ and AUC in rodent models; adjust dosing regimens if rapid clearance occurs .

Advanced: What strategies validate off-target effects in kinase inhibition studies?

- Kinase panel screening : Test against a panel of 50+ kinases (e.g., JAK2, EGFR) at 1 µM concentration .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization post-treatment .

- CRISPR knockouts : Validate specificity using cell lines lacking the putative target .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

- Mechanistic profiling : Perform RNA-seq to identify pathways differentially affected (e.g., apoptosis vs. necrosis) .

- Redox potential assays : Measure ROS generation to assess if toxicity is mediated via oxidative stress .

- 3D spheroid models : Compare 2D vs. 3D cultures to evaluate microenvironment-dependent effects .

Advanced: What synthetic methodologies enable isotopic labeling for mechanistic studies?

- ¹³C/¹⁵N labeling : Introduce isotopes during hydrazide or piperidine synthesis using labeled precursors (e.g., ¹³C-furan-2-carboxylic acid) .

- Tritiation : Catalytic hydrogenation with ³H₂ gas to label methylsulfonyl groups .

- Applications : Track metabolite distribution via LC-MS or autoradiography .

Advanced: How to design degradation studies for stability assessment?

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Degradant identification : Use LC-QTOF to characterize oxidation byproducts (e.g., sulfoxide formation) .

- Stability-indicating methods : Develop validated HPLC protocols to quantify intact compound under stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.